molecular formula C13H14N2O3S B2730799 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1705269-86-8

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2730799
CAS No.: 1705269-86-8
M. Wt: 278.33
InChI Key: DFJVFPRTOJOHIG-UHFFFAOYSA-N
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Description

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple stepsThe final step involves the coupling of the pyrrolidine derivative with benzonitrile under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and the methylsulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The benzonitrile moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19(17,18)12-6-7-15(9-12)13(16)11-4-2-10(8-14)3-5-11/h2-5,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVFPRTOJOHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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